molecular formula C18H19FN2O4S B248336 (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone

(2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone

Cat. No. B248336
M. Wt: 378.4 g/mol
InChI Key: YGVSQIIVBGPTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone, also known as FMPM, is a novel organic compound that has been extensively studied in the scientific community due to its potential therapeutic applications. FMPM belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to bind to certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
(2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has also been extensively studied, which provides a wealth of information on its potential therapeutic applications. However, one limitation of using (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone in lab experiments is its potential toxicity, which must be carefully evaluated before use.

Future Directions

There are several future directions for research on (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone in the brain and to evaluate its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of cancer. Future studies are needed to evaluate the efficacy of (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone in different types of cancer and to identify any potential side effects. Additionally, further studies are needed to evaluate the safety and toxicity of (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone in humans.

Synthesis Methods

The synthesis of (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone involves the reaction of 4-(4-methoxy-benzenesulfonyl)-piperazine with 2-fluoro-benzoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography and recrystallization.

Scientific Research Applications

(2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. (2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

(2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

(2-fluorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H19FN2O4S/c1-25-14-6-8-15(9-7-14)26(23,24)21-12-10-20(11-13-21)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3

InChI Key

YGVSQIIVBGPTMA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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